Cas no 111516-02-0 (sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate)
![sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate structure](https://fr.kuujia.com/scimg/cas/111516-02-0x500.png)
111516-02-0 structure
Nom du produit:sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate
Numéro CAS:111516-02-0
Le MF:C46H83NNaO11P
Mégawatts:880.114867448807
CID:3161989
PubChem ID:46907846
sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate Propriétés chimiques et physiques
Nom et identifiant
-
- sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt)
- 18:1 GLUTARYL PE
- Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(4-carboxybutanamido)ethyl phosphate
- Dope-ga, sodium salt
- 0MYJ4OAR51
- UNII-0MYJ4OAR51
- DTXSID00677170
- 18:1 Glutaryl pe, sodium salt
- L-alpha-Dioleoyl phosphatidylethanolamine-N-glutaryl, sodium salt
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl, sodium salt
- 111516-02-0
- 9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoic acid, 10-hydroxy-5,16-dioxo-13-((1-oxo-9-octadecenyl)oxy)-, 10-oxide, monosodium salt, (R-(Z,Z))-
- N-GLUTARYL-1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE SODIUM
- 18:1 Glutaryl PE, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt), chloroform
- N-Glutaryl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, sodium salt
- L-.ALPHA.-DIOLEOYL PHOSPHATIDYLETHANOLAMINE-N-GLUTARYL, SODIUM SALT
- sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate
-
- MDL: MFCD03423577
- Piscine à noyau: InChI=1S/C46H84NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,42H,3-16,21-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54);/q;+1/p-1/b19-17-,20-18-;/t42-;/m1./s1
- La clé Inchi: SUVWNFLYXKTNQV-IEONMYGQSA-M
- Sourire: CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN=C(CCCC(=O)O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Propriétés calculées
- Qualité précise: 879.56014374g/mol
- Masse isotopique unique: 879.56014374g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 60
- Nombre de liaisons rotatives: 46
- Complexité: 1150
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 178Ų
Propriétés expérimentales
- Couleur / forme: 10 mg/mL (870242C-25mg)
25 mg/mL (870242C-200mg)
sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate Informations de sécurité
- Numéro de transport des marchandises dangereuses:UN 1888 6.1 / PGIII
- Conditions de stockage:−20°C
sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D922804-25mg |
DOPE-GA |
111516-02-0 | 99% | 25mg |
¥917.10 | 2022-01-13 | |
A2B Chem LLC | AE18291-100mg |
1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-(glutaryl) (sodiuM salt) |
111516-02-0 | >99% | 100mg |
$1491.00 | 2024-04-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 870242C-25MG |
18:1 Glutaryl PE |
111516-02-0 | 25mg |
¥1644.53 | 2023-11-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 870242C-200MG |
18:1 Glutaryl PE |
111516-02-0 | 1,2-dioleoyl- | 200MG |
4788.67 | 2021-05-14 | |
Aaron | AR008ZLR-25mg |
1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-(glutaryl) (sodiuM salt) |
111516-02-0 | 25mg |
$322.00 | 2023-12-16 | ||
A2B Chem LLC | AE18291-25mg |
1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-(glutaryl) (sodiuM salt) |
111516-02-0 | >99% | 25mg |
$449.00 | 2024-04-20 |
sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate Littérature connexe
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
111516-02-0 (sodium,[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(4-carboxybutanoylamino)ethyl phosphate) Produits connexes
- 49631-88-1(Acetamide,N-(6-aminohexyl)-)
- 2093801-39-7(1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one)
- 131496-21-4(2-Hydroxy-1-(naphthalen-1-yl)ethan-1-one)
- 883955-05-3(2-(4-fluorophenyl)-8-methoxy-3-(2-phenylethyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione)
- 93662-99-8(2-{(tert-butoxy)carbonylamino}-4,4,4-trifluoro-3-hydroxybutanoic acid)
- 1024572-88-0(1-(2-(Indol-3-yl)-acetyl)-4-(4-toluenesulfonyl)semicarbazide)
- 1269052-70-1([3-(1H-imidazol-5-yl)phenyl]amine hydrochloride)
- 2059940-46-2(6-bromo-N-methylpyridazin-4-amine)
- 328021-32-5(5-chloro-4-(4-methylbenzenesulfonyl)-2-(E)-2-(3-nitrophenyl)methylidenehydrazin-1-yl-1,3-thiazole)
- 1806304-26-6(2,4-Dichloro-3-methylbenzylamine)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
